3-Amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide
説明
3-Amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a 3-amino group on the pyrazole ring and a 3-methoxypropyl substituent on the carboxamide nitrogen.
特性
分子式 |
C9H16N4O2 |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
3-amino-N-(3-methoxypropyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C9H16N4O2/c1-13-6-7(8(10)12-13)9(14)11-4-3-5-15-2/h6H,3-5H2,1-2H3,(H2,10,12)(H,11,14) |
InChIキー |
HQNIGKNPDUCZOV-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)N)C(=O)NCCCOC |
製品の起源 |
United States |
準備方法
Cyclocondensation for Pyrazole Ring Formation
The pyrazole backbone is typically constructed via cyclocondensation of β-keto esters or α,β-unsaturated carbonyl compounds with hydrazine derivatives. For example, ethyl acetoacetate reacts with methylhydrazine under acidic conditions to form 1-methyl-1H-pyrazole-4-carboxylate intermediates. In a modified approach, α,β-unsaturated esters undergo cyclization with substituted hydrazines in the presence of catalysts such as sodium iodide, achieving ring closure at 60–80°C. These methods yield pyrazole esters, which serve as precursors for subsequent hydrolysis and amidation.
Introduction of the Amino Group
The 3-amino substituent is introduced through nitration followed by reduction or direct amination. In one protocol, the pyrazole intermediate is nitrated using nitric acid-sulfuric acid mixtures at 0–5°C, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine. Alternative routes employ Hofmann degradation of pyrazole-4-carboxamides or direct nucleophilic substitution with ammonia under high-pressure conditions.
Methylation and Side-Chain Modifications
N-Methylation at the Pyrazole 1-Position
Methylation of the pyrazole nitrogen is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. For instance, treatment of 1H-pyrazole-4-carboxylate with methyl iodide in DMF at 60°C for 6 hours affords the 1-methyl derivative in >85% yield. Solvent choice critically impacts regioselectivity, with polar aprotic solvents favoring N-methylation over O-methylation.
Methoxypropyl Side-Chain Incorporation
The 3-methoxypropylamine moiety is introduced via amide bond formation. The carboxylic acid intermediate (e.g., 1-methyl-1H-pyrazole-4-carboxylic acid) is first activated as an acyl chloride using thionyl chloride or oxalyl chloride. Reaction with 3-methoxypropylamine in dichloromethane or THF, catalyzed by triethylamine, yields the target carboxamide. Optimal conditions involve slow addition of the acyl chloride to the amine at 0°C, followed by stirring at room temperature for 6–12 hours.
Hydrolysis and Amidation Steps
Ester Hydrolysis to Carboxylic Acid
Pyrazole-4-carboxylate esters are hydrolyzed to carboxylic acids using alkaline conditions. Lithium hydroxide in methanol-water mixtures (1:1 v/v) at reflux for 2–5 hours achieves near-quantitative conversion, as demonstrated in the synthesis of analogous compounds. Acidification with HCl precipitates the carboxylic acid, which is purified via recrystallization from ethanol-water systems.
Amide Coupling Optimization
Coupling efficiency depends on the activating agent and solvent. A study comparing HATU, EDCl, and DCC revealed HATU-mediated couplings in DMF provide the highest yields (92–95%) for pyrazole carboxamides. Steric hindrance from the 3-amino group necessitates extended reaction times (24–48 hours) for complete conversion.
Catalytic and Solvent Effects
Role of Catalysts in Cyclization
Sodium iodide significantly enhances cyclization rates in difluoroacetyl intermediate reactions, reducing reaction times from 24 hours to 6 hours. Similarly, potassium iodide improves yields in methylhydrazine condensations by stabilizing reactive intermediates through halogen bonding.
Solvent Systems for Recrystallization
Recrystallization of the final carboxamide employs alcohol-water mixtures (35–65% alcohol). Methanol-water (50:50) achieves >99% purity, while isopropanol-water (65:35) optimizes crystal morphology for filtration.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
Competing Pathways During Amination
Uncontrolled nitration may lead to di-nitrated byproducts, necessitating precise temperature control (-5°C to 0°C). Similarly, over-reduction during catalytic hydrogenation can deactivate the pyrazole ring, requiring partial pressure monitoring of H₂.
Epimerization Risks in Amidation
Racemization at the carboxamide center is minimized by maintaining reaction temperatures below 30°C and using non-polar solvents.
Scalability and Industrial Adaptations
Pilot-scale syntheses employ continuous flow reactors for nitration and hydrogenation steps, reducing batch variability. A reported kilogram-scale process achieved 82% overall yield using:
化学反応の分析
反応の種類
3-アミノ-N-(3-メトキシプロピル)-1-メチル-1H-ピラゾール-4-カルボキサミドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応する酸化物を生成するために酸化することができます。
還元: 還元反応は、化合物をその還元形態に変換することができます。
置換: アミノ基とメトキシプロピル基は置換反応に関与し、異なる誘導体の生成につながる可能性があります。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒が含まれます。反応は、通常、最適な収率を確保するために制御された温度と圧力下で行われます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は酸化物を生成する可能性があり、置換反応はさまざまな官能基を持つさまざまな誘導体を生成する可能性があります。
科学的研究の応用
Anti-inflammatory Properties
Research has shown that pyrazole derivatives, including 3-Amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide, exhibit significant anti-inflammatory effects. A study assessed the compound's ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The results indicated:
- Inhibition Rates :
- TNF-α: 61–85% inhibition at 10 µM
- IL-6: 76–93% inhibition at 10 µM
These rates were compared to dexamethasone, which showed 76% and 86% inhibition at lower concentrations .
Antitumor Activity
The compound's antitumor potential has been evaluated against various cancer cell lines. For instance:
- Case Study Findings :
- Against HepG2 (liver carcinoma): IC50 = 5.35 µM
- Against A549 (lung carcinoma): IC50 = 8.74 µM
These values suggest that the compound could serve as a lead structure for developing new anticancer agents .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives is notable, with studies indicating effectiveness against several bacterial strains:
- Tested Strains :
- E. coli
- Staphylococcus aureus
Results demonstrated that certain derivatives exhibited antimicrobial activity comparable to standard antibiotics, making them candidates for further exploration in infectious disease treatment .
Summary of Biological Activities
| Activity Type | Target/Effect | Concentration/IC50 |
|---|---|---|
| Anti-inflammatory | TNF-α | Inhibition: 61–85% at 10 µM |
| IL-6 | Inhibition: 76–93% at 10 µM | |
| Antitumor | HepG2 (liver carcinoma) | IC50 = 5.35 µM |
| A549 (lung carcinoma) | IC50 = 8.74 µM | |
| Antimicrobial | E. coli, Staphylococcus aureus | Significant activity noted |
作用機序
3-アミノ-N-(3-メトキシプロピル)-1-メチル-1H-ピラゾール-4-カルボキサミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物は、酵素活性を阻害したり、受容体機能を調節したりして、さまざまな生物学的効果をもたらす可能性があります。関与する正確な経路は、特定のアプリケーションと標的に依存します。
類似化合物との比較
Pyrazole carboxamides exhibit diverse biological activities influenced by substituents on the pyrazole ring and carboxamide nitrogen. Below is a comparative analysis of structurally related compounds, highlighting key differences in molecular properties and bioactivity.
Structural and Physicochemical Properties
*Calculated based on structural formula.
Key Observations :
- Substituent Effects: 3-Amino vs. Difluoromethyl: The target compound’s 3-amino group may enhance hydrogen bonding with biological targets compared to the hydrophobic difluoromethyl group in SDHIs like sedaxane and isopyrazam .
- Melting Points : Compounds with rigid aryl substituents (e.g., sedaxane) exhibit higher melting points (134–190°C) compared to alkyl-substituted analogs, reflecting stronger crystal lattice interactions .
Pharmacokinetic Considerations
- Metabolic Stability : Alkyl ethers (e.g., 3-methoxypropyl) are generally more metabolically stable than ester-containing analogs, which could extend half-life .
生物活性
Overview
3-Amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide, a derivative of pyrazole, has garnered attention due to its potential biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications.
- Molecular Formula : C9H16N4O2
- Molecular Weight : 212.25 g/mol
- CAS Number : 1369151-47-2
Synthesis
The synthesis of 3-Amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid with 3-methoxypropylamine, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The reaction is generally conducted in organic solvents such as dichloromethane at room temperature .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit enzyme activity by binding to active sites, thereby preventing substrate interaction and catalysis. This property is enhanced by the compound's capacity to form hydrogen bonds and fit into hydrophobic pockets within proteins .
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including 3-Amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide, exhibit significant antimicrobial properties. For instance, compounds in this class have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 26.7 µM .
Anti-inflammatory Effects
In studies involving various pyrazole derivatives, anti-inflammatory activities were noted. For example, certain compounds demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at micromolar concentrations when compared to standard anti-inflammatory drugs . This suggests that the pyrazole scaffold could be a promising lead for developing new anti-inflammatory agents.
Enzyme Inhibition
3-Amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide has been studied for its potential to inhibit different enzymes. For instance, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. IC50 values for COX inhibition were reported in the range of 19.45 µM for COX-1 and 42.1 µM for COX-2 .
Case Studies and Research Findings
Q & A
Q. Key Characterization Tools :
- NMR : Confirm regiochemistry (e.g., pyrazole C-4 carboxamide vs. C-5 substitution) via ¹H/¹³C chemical shifts .
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 253.13) .
Structural Analysis and Isomer Discrimination
Q: How can researchers distinguish positional isomers in pyrazole-carboxamide derivatives? A:
- X-ray Crystallography : Resolves ambiguities in substituent positioning (e.g., methyl vs. methoxypropyl groups) .
- 2D NMR : NOESY correlations identify spatial proximity between the pyrazole methyl group and methoxypropyl chain .
- IR Spectroscopy : Carboxamide C=O stretching (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) confirm functional group integrity .
Biological Activity Profiling
Q: What methodological approaches are used to evaluate the compound’s potential as a kinase inhibitor? A:
- In Vitro Assays :
- Kinase Inhibition : Dose-response curves (IC₅₀) using ATP-binding assays (e.g., ADP-Glo™ for JAK2 or EGFR kinases) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess selectivity .
- SAR Studies : Modifying the methoxypropyl chain length or pyrazole methyl group alters potency; e.g., shorter chains reduce logP, enhancing solubility but decreasing membrane permeability .
Advanced Mechanistic Studies
Q: How can computational modeling resolve contradictions in reported receptor-binding affinities? A:
- Molecular Docking : Simulate interactions with target proteins (e.g., cannabinoid receptors) using AutoDock Vina. Focus on hydrogen bonding between the carboxamide and receptor residues (e.g., Ser383 in CB1) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field). Discrepancies may arise from protonation states of the pyrazole amino group .
- Free Energy Calculations : MM-PBSA/GBSA quantify binding energies to reconcile conflicting IC₅₀ values .
Analytical Challenges in Impurity Profiling
Q: What strategies identify and quantify synthetic impurities in scaled-up batches? A:
- HPLC-MS/MS : Detect trace impurities (e.g., unreacted intermediates) using C18 columns (ACN/water gradient) and MRM transitions .
- Forced Degradation : Expose the compound to heat, light, or acidic/basic conditions to predict stability-related impurities .
- Quantitative NMR : Compare impurity peaks (e.g., residual ethyl acetate) against internal standards .
Data Contradictions in Bioactivity Studies
Q: How should researchers address inconsistent reports of antimicrobial activity across studies? A:
- Standardized Protocols : Use CLSI guidelines for MIC assays to minimize variability in bacterial strains (e.g., S. aureus ATCC 25923) and inoculum size .
- Metabolomic Profiling : LC-HRMS identifies bacterial metabolite changes (e.g., disrupted folate synthesis) to confirm mechanism .
- Synergy Testing : Combine with known antibiotics (e.g., ciprofloxacin) to determine if activity is additive or antagonistic .
Computational vs. Experimental LogP Discrepancies
Q: Why do calculated and experimental logP values differ, and how can this impact drug design? A:
- Calculation Limits : Software (e.g., ChemAxon) may misestimate solvation effects of the methoxypropyl group.
- Experimental Validation : Use shake-flask method (octanol/water) with UV detection for accurate logP .
- Design Implications : Overestimated logP (e.g., predicted 2.1 vs. experimental 1.8) may lead to flawed pharmacokinetic models .
Scale-Up Challenges in Continuous Flow Synthesis
Q: What engineering solutions improve yield during continuous manufacturing? A:
- Microreactor Design : Teflon-coated channels prevent clogging from insoluble intermediates .
- In-Line Analytics : PAT tools (e.g., FTIR) monitor reaction progression and adjust residence time dynamically .
- Work-Up Integration : Liquid-liquid separators remove byproducts (e.g., hydrazine salts) in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
